2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
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Overview
Description
Lys-lys-gly-glu is a tetrapeptide composed of four amino acids: lysine, lysine, glycine, and glutamic acid Peptides like Lys-lys-gly-glu are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-lys-gly-glu typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.
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Step 1: Protection of Amino Acids
- Lysine is protected using Boc or Cbz (carbobenzoxy) groups.
- Glycine and glutamic acid are similarly protected.
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Step 2: Coupling Reactions
- The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
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Step 3: Deprotection
- After the peptide chain is assembled, the protecting groups are removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Boc groups or hydrogenation for Cbz groups.
Industrial Production Methods
Industrial production of peptides like Lys-lys-gly-glu often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids. SPPS allows for efficient synthesis and easy purification of the peptide.
Chemical Reactions Analysis
Types of Reactions
Lys-lys-gly-glu can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Scientific Research Applications
Lys-lys-gly-glu has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of Lys-lys-gly-glu involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering signaling cascades that regulate various cellular functions. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Lys-lys-gly: A tripeptide with similar properties but lacking the glutamic acid residue.
Lys-gly-glu: Another tripeptide with a different sequence and potentially different biological activities.
Gly-glu-lys: A tripeptide with a different arrangement of amino acids.
Uniqueness
Lys-lys-gly-glu is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of two lysine residues may enhance its binding affinity to certain targets, while the glutamic acid residue can influence its solubility and reactivity.
Properties
IUPAC Name |
2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQWGICKJIJKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90410639 |
Source
|
Record name | 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6693-50-1 |
Source
|
Record name | 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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